Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate

Vue d'ensemble

Description

Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate is a type of Erythropoietin Mimetic Agent (EMA). EMAs are a new class of drugs developed for treating anemic conditions. They are oligopeptides capable of dimerizing the erythropoietin (EPO) receptor and thus stimulating erythropoiesis . The most promising amino acid sequences have been mounted on various different polymeric structures or carrier molecules to obtain highly active EPO-like drugs exhibiting beneficial and desirable pharmacokinetic profiles .

Synthesis Analysis

The synthesis of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate involves the discovery of oligopeptides capable of dimerizing the erythropoietin (EPO) receptor and thus stimulating erythropoiesis . The most promising amino acid sequences have been mounted on various different polymeric structures or carrier molecules .Molecular Structure Analysis

The Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate is a peptide mimic of EPO. The EPO receptor (EPOR) is a member of a superfamily of cytokine receptors . The minimal active peptide sequence consists of only a 13 amino acid complement of the original 20 amino acid EMP1 sequence indicating that molecules even smaller than EMP1 can serve as receptor agonists .Chemical Reactions Analysis

The chemical reactions involved in the action of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate are related to its interaction with the EPO receptor. EPO exerts its effect by specifically interacting with a receptor present on the surface of progenitor cells which leads to receptor activation and initiation of an intracellular signal cascade .Applications De Recherche Scientifique

Treatment of Anemic Conditions

Erythropoietin Mimetic Peptides (EMPs) have been developed as a new class of agents for treating anemic conditions . These oligopeptides are capable of dimerizing the erythropoietin (EPO) receptor and stimulating erythropoiesis .

Sports Performance Enhancement

EMPs have been used to artificially enhance endurance performance . This has led to the development of sports drug testing methods to detect the presence of EMPs .

Improvement of Cardiac Function

In a study regarding the protection of HBSP on Diabetic Cardiomyopathy (DCM), HBSP notably improved cardiac function, attenuated cardiac interstitial fibrosis, inhibited myocardial apoptosis, and ameliorated mitochondrial ultrastructure .

Treatment of Severe Anaemia

Erythropoietin (Epo) is used in stimulating red cell synthesis for the treatment of severe anaemia associated with acute and chronic disease . The availability of recombinant Epo has led to its widespread use .

Improvement in Placental Perfusion

There is evidence that increased levels of erythropoietin lead to inhibition of the contractile activity of placental vessels, so an increase in Epo leads to an improvement in placental perfusion .

Probing of Receptor Activation Mechanisms

Peptide mimetics of erythropoietin are powerful probes of receptor activation mechanisms .

Mécanisme D'action

Target of Action

The primary target of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate (EMP-20) is the Erythropoietin (EPO) receptor . EPO is a hormone that regulates the production of red blood cells. The EPO receptor is expressed in the bone marrow by erythroid progenitor cells. When EPO binds to its receptor, it triggers the production of red blood cells, a process known as erythropoiesis .

Mode of Action

EMP-20 is a peptide mimetic of EPO, meaning it is designed to mimic the action of EPO . It has been described as an excellent starting point for the design of compounds with EPO mimetic activity . EMP-20 can serve as a minimal model for an EPO receptor antagonist . This suggests that EMP-20 may bind to the EPO receptor and block its activation, thereby inhibiting erythropoiesis .

Biochemical Pathways

EPO primarily acts on the JAK2/STAT5 signaling pathway, which is crucial for erythropoiesis .

Pharmacokinetics

A related study on erythropoietin mimetic agents (ema) suggests that these compounds exhibit beneficial and desirable pharmacokinetic profiles

Result of Action

As an epo mimetic, emp-20 is likely to have similar effects to epo, which include promoting the survival, proliferation, and differentiation of erythroid progenitor cells .

Safety and Hazards

While EPO therapy is highly safe and efficacious, a desirable improvement sought for EPO therapy is in the mode of drug delivery . The cost and inconvenience associated with chronic parenteral administration of EPO and other protein therapeutics have led a number of investigators to seek ways to deliver proteins orally, transdermally, and by inhalation .

Orientations Futures

The future directions in the development of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate and similar drugs involve finding ways to deliver proteins orally, transdermally, and by inhalation . In addition to the contemporary uses of EPO, an oral agent would potentially extend to therapeutic applications in less severe anaemia conditions associated with rheumatoid arthritis and other chronic inflammatory disorders .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H101N17O17S2.C2HF3O2/c1-38(2)26-50(64(97)88-60(40(5)91)71(104)83-52(29-43-31-76-48-17-10-9-16-46(43)48)65(98)87-59(39(3)4)70(103)86-56(36-108)67(100)79-49(72(105)106)18-11-12-24-73)82-69(102)57-19-13-25-89(57)58(93)33-77-62(95)51(28-41-14-7-6-8-15-41)80-63(96)53(30-44-32-75-37-78-44)81-68(101)55(35-107)85-66(99)54(34-90)84-61(94)47(74)27-42-20-22-45(92)23-21-42;3-2(4,5)1(6)7/h6-10,14-17,20-23,31-32,37-40,47,49-57,59-60,76,90-92,107-108H,11-13,18-19,24-30,33-36,73-74H2,1-5H3,(H,75,78)(H,77,95)(H,79,100)(H,80,96)(H,81,101)(H,82,102)(H,83,104)(H,84,94)(H,85,99)(H,86,103)(H,87,98)(H,88,97)(H,105,106);(H,6,7)/t40-,47+,49+,50+,51+,52+,53+,54+,55+,56+,57+,59+,60+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIQDNIPNOTOEJ-JIMROMLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H102F3N17O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1654.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

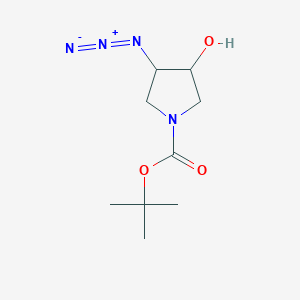

![rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis](/img/structure/B3250389.png)

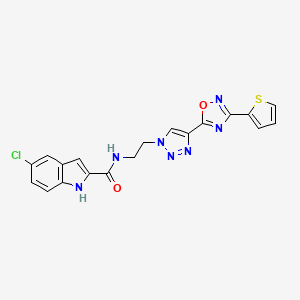

![3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3250414.png)

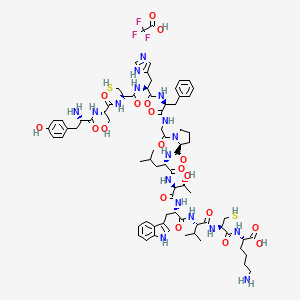

![2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3250433.png)

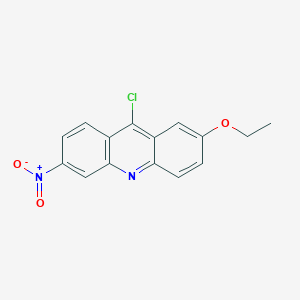

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide](/img/structure/B3250470.png)